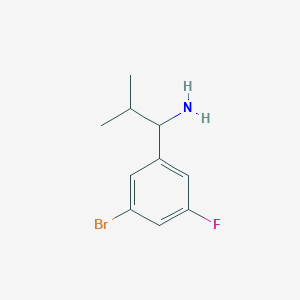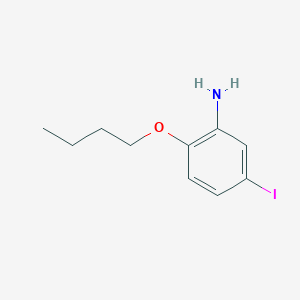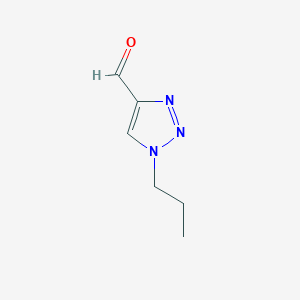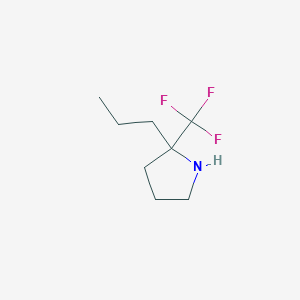
2-Propyl-2-(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
“2-Propyl-2-(trifluoromethyl)pyrrolidine” is a chemical compound with the CAS Number: 1394042-58-0 . It has a molecular weight of 181.2 and its IUPAC name is 2-propyl-2-(trifluoromethyl)pyrrolidine . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Propyl-2-(trifluoromethyl)pyrrolidine” is 1S/C8H14F3N/c1-2-4-7(8(9,10)11)5-3-6-12-7/h12H,2-6H2,1H3 . This indicates that the molecule consists of a pyrrolidine ring with a propyl group and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
“2-Propyl-2-(trifluoromethyl)pyrrolidine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
2-Propyl-2-(trifluoromethyl)pyrrolidine: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery and Development: The pyrrolidine ring is a common motif in medicinal chemistry due to its presence in many bioactive molecules. Derivatives of pyrrolidine, such as 2-Propyl-2-(trifluoromethyl)pyrrolidine, can be incorporated into compounds with target selectivity for various therapeutic areas. For example, the trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs .
Material Science: Fluorinated pyrrolidines may contribute to the development of advanced materials due to their unique physicochemical properties. The trifluoromethyl group can impart high thermal stability and chemical resistance, making them suitable for use in harsh environments .
Chemical Synthesis: In synthetic chemistry, 2-Propyl-2-(trifluoromethyl)pyrrolidine can serve as a building block for more complex molecules. Its unique structure allows for selective reactions that can lead to novel synthetic pathways .
Biological Studies: Compounds containing pyrrolidine rings are often studied for their biological activity. The trifluoromethyl group can influence the molecule’s interaction with biological targets, potentially leading to new insights into enzyme function or receptor binding .
Agricultural Chemistry: Pyrrolidine derivatives may find applications in the development of new agrochemicals. Their structural diversity allows for the creation of compounds with specific actions against pests or diseases affecting crops .
Environmental Science: The study of fluorinated organic compounds like 2-Propyl-2-(trifluoromethyl)pyrrolidine can also extend to environmental science, where their stability and reactivity may impact processes such as degradation or bioaccumulation .
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … FDA-Approved Trifluoromethyl Group … - MDPI Synthesis and application of trifluoromethylpyridines as a key …
Safety and Hazards
“2-Propyl-2-(trifluoromethyl)pyrrolidine” is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound has several hazard statements, including H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Zukünftige Richtungen
Pyrrolidine derivatives, such as “2-Propyl-2-(trifluoromethyl)pyrrolidine”, are of great interest in medicinal chemistry due to their versatile structure and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . It is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
2-propyl-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-2-4-7(8(9,10)11)5-3-6-12-7/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIVKAOGZXMNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-2-(trifluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
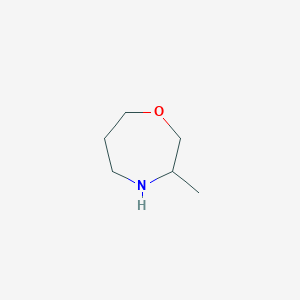
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)



![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)

